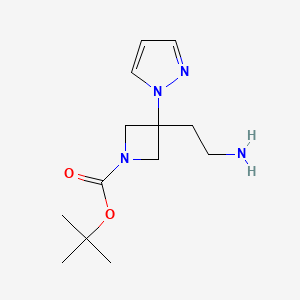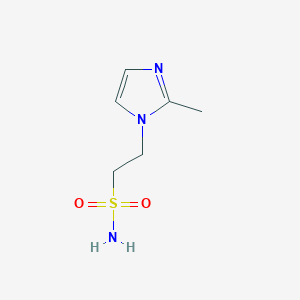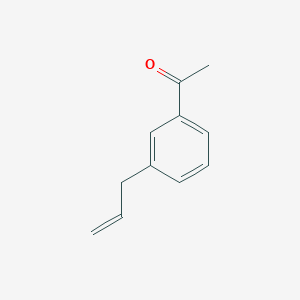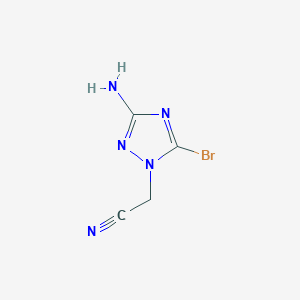![molecular formula C9H19N5 B13198386 N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)
N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diethylamine with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC). After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, such as halides, amines, and thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the triazole ring, leading to a wide range of derivatives.
Scientific Research Applications
N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The triazole ring can also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylmethylamine: A tertiary amine with similar structural features but different functional groups.
N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol: Another compound with a similar amine structure but different applications.
Uniqueness
N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring allows for diverse functionalization and interaction with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C9H19N5 |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
N,N-diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H19N5/c1-5-14(6-2)9-11-8(12-13-9)7(3)10-4/h7,10H,5-6H2,1-4H3,(H,11,12,13) |
InChI Key |
IVOQFRPMHRHJJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NNC(=N1)C(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)


![2-Tert-butyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13198312.png)

![{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13198333.png)

![tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13198346.png)
![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)

